N-(4-(4-fluorophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide
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Description
“N-(4-(4-fluorophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide” is a complex organic compound. It contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . The compound also contains a fluorophenyl group, a chromene group, and a carboxamide group .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, the synthesis of “N-(5-(1,2,3,4-tetrahydronaphthalen-6-yl)thiazol-2-yl)hydrazine” involves the reaction of 2-amino-5-bromothiazole with 3-(furan-2-yl)propanoic acid followed by the Suzuki reaction of the amide product with 4-fluorophenylboric acid .Molecular Structure Analysis
The molecular structure of the compound can be inferred from its IUPAC name and the structures of similar compounds. The compound contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom. The fluorophenyl group is attached to the thiazole ring. The chromene group, which is a fused ring system containing a benzene ring and a pyran ring, is also attached to the thiazole ring. The carboxamide group is attached to the chromene ring .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from its molecular structure and the properties of similar compounds. The compound is likely to have a relatively high molecular weight due to the presence of multiple ring structures and functional groups . The presence of the fluorophenyl group, the chromene group, and the carboxamide group may also influence the compound’s solubility, polarity, and reactivity .Scientific Research Applications
Synthesis and Structural Analysis
Microwave-Assisted Synthesis : A study by Raval, Naik, and Desai (2012) demonstrated a rapid, environmentally friendly microwave-assisted synthesis method for creating derivatives of the compound. The structures of these compounds were confirmed using IR, NMR, and mass spectral analyses. Their antimicrobial activity against various bacterial strains was significant, highlighting the compound's potential in medicinal chemistry (Raval, Naik, & Desai, 2012).
Characterization and Potential Adenosine Receptor Ligands : Research by Cagide, Borges, Gomes, and Low (2015) synthesized new derivatives as potential ligands for human adenosine receptors. This work emphasized the compound's relevance in pharmacology, providing insights into molecular geometry and ligand-receptor binding necessary for drug design (Cagide, Borges, Gomes, & Low, 2015).
Crystal Structure Elucidation : Gomes, Low, Cagide, and Borges (2015) analyzed the crystal structures of derivatives, revealing planar molecular configurations and anti conformations. This study provides a foundation for understanding the compound's chemical behavior and potential for further modifications (Gomes, Low, Cagide, & Borges, 2015).
Applications in Sensing and Biological Studies
Fluorescence and Sensing Applications : Lei Shi et al. (2016) highlighted the role of organic fluorophores in the fluorescence of carbon dots, suggesting derivatives of the compound contribute to high fluorescence quantum yields. This indicates its utility in developing advanced fluorescent materials and sensors (Lei Shi et al., 2016).
Chemosensors for Cyanide Anions : Wang et al. (2015) developed coumarin benzothiazole derivatives, including similar compounds, as chemosensors for cyanide anions. This application demonstrates the compound's potential in environmental monitoring and toxicology studies (Wang et al., 2015).
properties
IUPAC Name |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11FN2O3S/c20-12-7-5-11(6-8-12)14-10-26-19(21-14)22-18(24)17-9-15(23)13-3-1-2-4-16(13)25-17/h1-10H,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVTTVJFSGSEUOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-fluorophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide |
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